3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3,5-Dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its complex structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 3,5-dimethoxybenzyl group, an ethoxy group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
The compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth.
Biochemical Pathways
The affected pathway is the tetrahydrofolate synthesis pathway . This pathway is essential for the production of tetrahydrofolate, a coenzyme involved in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts this pathway, leading to a decrease in these essential biomolecules.
Pharmacokinetics
The compound’s lipid solubility suggests it may have good absorption and distribution characteristics .
Result of Action
The result of the compound’s action is a decrease in DNA synthesis and cell growth due to the disruption of the tetrahydrofolate synthesis pathway . This can lead to cell death, particularly in rapidly dividing cells, such as cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide in the presence of a base.
Ethoxylation and Methylation: The ethoxy and methyl groups are typically introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxybenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3,5-Dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-diamine: Similar structure but with an amine group instead of a dione.
Uniqueness
The uniqueness of 3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and dimethoxybenzyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-5-27-15-6-7-20-17-16(15)18(23)22(19(24)21(17)2)11-12-8-13(25-3)10-14(9-12)26-4/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJAMVKFDDPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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